molecular formula C11H22N2 B3137263 1-(Piperidin-4-yl)azepane CAS No. 436099-86-4

1-(Piperidin-4-yl)azepane

Cat. No.: B3137263
CAS No.: 436099-86-4
M. Wt: 182.31 g/mol
InChI Key: YEXWRRMPRFUMJW-UHFFFAOYSA-N
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Description

“1-(Piperidin-4-yl)azepane” is a compound that contains a piperidine core . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives often involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst . This is followed by de-protection of the benzyl group and finally by making its salt .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H22N2 . Its molecular weight is 182.31 g/mol . The InChI code is 1S/C12H22N2O/c15-12(11-5-7-13-8-6-11)14-9-3-1-2-4-10-14/h11,13H,1-10H2 .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .


Physical and Chemical Properties Analysis

The physical form of “this compound” is solid . It has a boiling point of 41-46°C .

Scientific Research Applications

Synthesis of Functionalized Azaheterocycles

The synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes, including 1-(Piperidin-4-yl)azepane, has been explored. These compounds are created through a novel ring-expansion protocol and are significant in the synthesis of CF3-azaheterocycles with diverse functionalized side chains (Dolfen et al., 2014).

Inhibition of GlyT1

This compound has been investigated as part of a series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, which are novel inhibitors of the glycine transporter 1 (GlyT1). This series showed a modest increase in potency compared to piperidine analogs, indicating potential applications in pharmacology (Varnes et al., 2010).

Histamine H3 Receptor Ligands

Research on biphenyloxy-alkyl derivatives of piperidine and azepane, including this compound, demonstrated their binding properties at the human histamine H3 receptor. These compounds, such as 1-(6-(3-phenylphenoxy)hexyl)azepane, showed high affinity, suggesting their utility as receptor ligands (Łażewska et al., 2017).

Cross-Coupling Synthesis

The compound is used in the synthesis of α-arylated and alkenylated piperidine and azepane derivatives via cross-coupling of α-bromo eneformamides or enecarbamates with organic halides. This cobalt-catalyzed process is significant for accessing other functionalized piperidines and azepanes (Bassler et al., 2015).

Safety and Hazards

“1-(Piperidin-4-yl)azepane” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . They play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

1-piperidin-4-ylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-4-10-13(9-3-1)11-5-7-12-8-6-11/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXWRRMPRFUMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283932
Record name Hexahydro-1-(4-piperidinyl)-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551923-16-1
Record name Hexahydro-1-(4-piperidinyl)-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551923-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1-(4-piperidinyl)-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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